2-(5-Amino-2H-indazol-2-yl)ethanol
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Overview
Description
“2-(5-Amino-2H-indazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.203 Da . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(5-Amino-2H-indazol-2-yl)ethanol” consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure visualization is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of “2-(5-Amino-2H-indazol-2-yl)ethanol” is reported to be 440.5°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial and Anti-Inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2H-indazole derivatives are found in compounds with diverse biological activities, including antimicrobial and anti-inflammatory agents . These compounds are designed by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Some of these synthesized compounds have shown antiprotozoal activity and, in most cases, are more potent than the reference drug metronidazole . For example, compound 18 is 12.8 times more active than metronidazole against G. intestinalis . Furthermore, two 2,3-diphenyl-2H-indazole derivatives (18 and 23) showed in vitro growth inhibition against Candida albicans and Candida glabrata .
Antiprotozoal Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: A series of 22 indazole derivatives was synthesized and studied as antiprotozoals . The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure .
- Methods of Application: The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .
- Results or Outcomes: The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring . The indazole derivatives possess strong antiprotozoal activity and are also characterized by a continuous structure-activity relationship .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 2H-indazoles are used in the synthesis of heterocyclic compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Inhibition of A. thaliana Root Growth
- Scientific Field: Plant Biology
- Summary of Application: Compounds containing the 1H-indazolyl fragment have been used in biological assays to inhibit A. thaliana root growth .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The preliminary results of the subsequent biological assay showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .
Transition Metal Catalyzed Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: 2H-indazoles are used in transition metal catalyzed reactions . These reactions include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Safety And Hazards
The safety data sheet for “2-(5-Amino-2H-indazol-2-yl)ethanol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While the specific future directions for “2-(5-Amino-2H-indazol-2-yl)ethanol” are not mentioned in the available resources, it’s clear that indazole derivatives, in general, have a broad range of chemical and biological properties . This suggests that they may have potential applications in the development of new drugs.
properties
IUPAC Name |
2-(5-aminoindazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCEOMENYALEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676655 |
Source
|
Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-2H-indazol-2-yl)ethanol | |
CAS RN |
1105187-46-9 |
Source
|
Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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